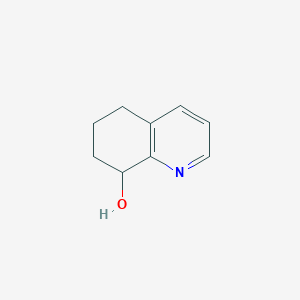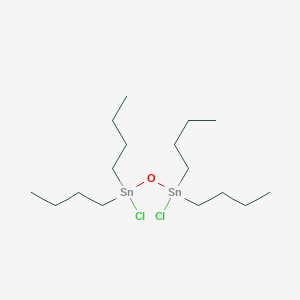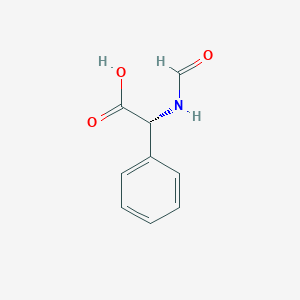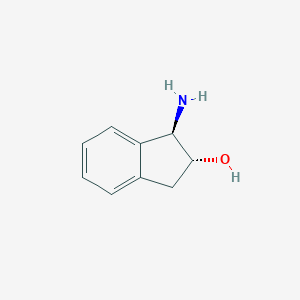
5,6,7,8-Tetrahydroquinolin-8-ol
Overview
Description
5,6,7,8-Tetrahydroquinolin-8-ol is a heterocyclic compound with the molecular formula C9H11NO It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 8th position and a partially saturated ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol typically involves the reduction of quinoline derivatives. One common method includes the reduction of 8-hydroxyquinoline using hydrogenation techniques. Another approach involves the use of activated manganese dioxide in dry dichloromethane to oxidize 8-hydroxy-5,6,7,8-tetrahydroquinoline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar reduction and oxidation techniques as those used in laboratory settings, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: It can be reduced to form fully saturated tetrahydroquinoline derivatives.
Substitution: The hydroxyl group at the 8th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in dry dichloromethane.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Quinolin-8-one derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
5,6,7,8-Tetrahydroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to induce oxidative stress in cancer cells, leading to cell death through the PI3K/AKT/mTOR signaling pathway . The hydroxyl group at the 8th position plays a crucial role in its biological activity, enabling interactions with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with a fully aromatic ring system.
5,6,7,8-Tetrahydroquinoline: A derivative without the hydroxyl group at the 8th position.
Quinolin-8-one: An oxidized form of 5,6,7,8-Tetrahydroquinolin-8-ol.
Uniqueness
This compound is unique due to its partially saturated ring system and the presence of a hydroxyl group at the 8th position. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQHYOBSOVFBEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473423 | |
| Record name | 5,6,7,8-tetrahydroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14631-46-0 | |
| Record name | 8-Hydroxy-5,6,7,8-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-tetrahydroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14631-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of enantiomerically pure 5,6,7,8-Tetrahydroquinolin-8-ol?
A: The synthesis of enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol [(S)-1] and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline [(R)-2] has been achieved through lipase-catalyzed kinetic acetylation of the racemic mixture [, ]. This is significant because it provides a way to obtain both enantiomers with excellent chemical yields, which is crucial for developing chiral drugs and other biologically active compounds.
Q2: How can enantiomerically pure this compound be further modified?
A: Research demonstrates that the (R)-enantiomer can undergo various transformations [, ]. For instance, mesylation of (R)-5,6,7,8-tetrahydroquinolin-8-ol, followed by substitution reactions with nucleophiles like azide, thioacetate, dimethyl malonate anions, and benzylamine, yields enantiomerically pure substituted derivatives with inverted configuration.
Q3: What are the potential applications of the modified this compound derivatives?
A: The research highlights the potential of these derivatives as chiral building blocks for synthesizing more complex molecules [, ]. The ability to introduce various substituents at the 8-position with controlled stereochemistry makes these compounds valuable starting materials for medicinal chemistry and drug discovery. For instance, the (S)-enantiomer can be converted to 5,6,7,8-tetrahydroquinolin-8-yl thioether derivatives, which may possess diverse biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














